Caribine
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Overview
Description
Caribine is an alkaloid.
Scientific Research Applications
Atmospheric and Climate Studies
- Greenhouse Gas Analysis: CARIBIC, an atmospheric measurement program, utilizes aircraft for real-time atmospheric measurements, including the analysis of greenhouse gases like CO2, CH4, N2O, and SF6. This program contributes significantly to understanding atmospheric dynamics and climate change (Schuck et al., 2009).
- Trace Gases and Aerosol Analysis: Another application of CARIBIC is analyzing atmospheric trace gases and aerosols. This approach provides near-global coverage and consistent datasets, crucial for climate and atmospheric studies (Brenninkmeijer et al., 2005).
Meta-Research and Scientific Ecosystem
- Meta-Research for Scientific Ecosystem: Meta-research investigates efficiency, quality, and bias in the scientific ecosystem. This discipline helps calibrate the scientific ecosystem towards higher standards, providing empirical evidence that informs reform initiatives (Hardwicke et al., 2019).
Environmental and Ecological Studies
- Mercury Measurements in Atmosphere: CARIBIC also focuses on measuring atmospheric mercury, contributing to our understanding of environmental pollution and its global distribution (Slemr et al., 2016).
- Ecological and Genetic Structure in Caribou Management: Integrating ecological and genetic information helps delineate management units for caribou, aiding in the conservation and management of wildlife populations (Yannic et al., 2016).
Cultural and Social Impact Studies
- Climate, Caribou, and Human Needs Analysis: Studying the interconnectedness between climate, caribou, and human well-being highlights the need for understanding complex relationships in rapidly changing climates (Gagnon et al., 2023).
Properties
CAS No. |
74483-60-6 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,17S,22S,23S)-5,7-dioxa-12,21-diazahexacyclo[10.10.1.02,10.04,8.015,23.017,22]tricosa-2,4(8),9,15-tetraen-14-ol |
InChI |
InChI=1S/C19H22N2O3/c22-14-8-21-7-11-5-15-16(24-9-23-15)6-12(11)17-18-10(2-1-3-20-18)4-13(14)19(17)21/h4-6,10,14,17-20,22H,1-3,7-9H2/t10-,14?,17+,18-,19+/m0/s1 |
InChI Key |
YZJARFWVCIXVDT-DVORTUFPSA-N |
Isomeric SMILES |
C1C[C@H]2C=C3[C@@H]4[C@@H]([C@H]2NC1)C5=CC6=C(C=C5CN4CC3O)OCO6 |
SMILES |
C1CC2C=C3C(CN4C3C(C2NC1)C5=CC6=C(C=C5C4)OCO6)O |
Canonical SMILES |
C1CC2C=C3C(CN4C3C(C2NC1)C5=CC6=C(C=C5C4)OCO6)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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